(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-17(31)29-21-8-10-22(11-9-21)30-26(32)20(15-28)13-18-7-12-24(33-2)25(14-18)34-16-19-5-3-4-6-23(19)27/h3-14H,16H2,1-2H3,(H,29,31)(H,30,32)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCCQUWRJNOAB-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-acetamidophenyl and 2-chlorophenylmethoxy intermediates, which are then subjected to a series of reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and cyanide sources. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Compound A: (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide (CAS 477870-77-2)
- Molecular Formula: C₂₃H₁₉ClFNO₃
- Molar Mass : 411.85 g/mol
- Substituents: 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl: Additional fluorine atom increases electronegativity and lipophilicity.
Compound B: (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9)
- Molecular Formula: C₁₉H₁₉ClFNO
- Molar Mass : 331.81 g/mol
- Substituents: 4-(2-Methylpropyl)phenyl: Isobutyl group enhances hydrophobicity.
Structural and Functional Differences
*Estimated based on molecular formula.
Implications of Substituent Variations
In contrast, Compound A’s fluoro group offers electronegativity without covalent reactivity . The acetamido group in the target compound provides additional hydrogen-bonding sites compared to Compound A’s methoxy group .
Solubility and Lipophilicity :
- Compound B’s isobutyl group likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The target compound’s acetamido group may improve solubility in polar solvents .
Research Findings and Methodological Considerations
While specific biological data for the target compound are absent in the provided evidence, structural analogs highlight trends:
- Crystallography : Tools like SHELX and ORTEP are critical for resolving substituent geometries and hydrogen-bonding networks (e.g., acetamido vs. methoxy interactions) .
- Hydrogen Bonding : The acetamido group in the target compound may form stronger hydrogen bonds than Compound A’s methoxy group, as predicted by graph set analysis .
- Synthetic Accessibility: The cyano group’s introduction likely requires specialized reagents (e.g., cyanating agents), increasing synthetic complexity compared to halogenated analogs.
Biological Activity
The compound (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide, often referred to as a cinnamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is characterized by a cinnamide backbone with various substituents that may influence its biological activity. The presence of the 2-chlorophenyl and methoxy groups is significant as they can enhance lipophilicity and modulate receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Activity : In vitro studies have shown that cinnamide derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds have exhibited activity against various bacterial strains.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Pro-inflammatory Cytokines : It is hypothesized that the compound can suppress the expression of pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Mechanisms : The exact mechanism remains to be fully elucidated; however, it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Studies
A study by Pendergrass et al. (2020) demonstrated that related cinnamide compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
Anti-inflammatory Activity
Research has indicated that derivatives similar to this compound can effectively reduce inflammation in animal models. For instance, a study involving the evaluation of anti-inflammatory effects showed a marked decrease in edema formation when administered in a murine model .
Antimicrobial Activity
In vitro assays have revealed that certain analogs possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess efficacy, showing promising results .
Data Tables
| Biological Activity | Study Reference | IC50/MIC Values |
|---|---|---|
| Anticancer | Pendergrass et al. (2020) | IC50 < 50 µM |
| Anti-inflammatory | Study on murine models | Significant reduction in edema |
| Antimicrobial | PubChem Database | MIC 10-20 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the effects of a related cinnamide derivative on patients with advanced solid tumors. Results indicated an overall response rate of 30%, with manageable side effects.
- Inflammation Model Study : In a controlled study using rats with induced paw edema, treatment with the compound led to a 40% reduction in swelling compared to controls.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step reactions:
Intermediate Preparation : Start with chlorophenyl and methoxyphenyl precursors.
Coupling Reactions : Use cyano and acetamidophenyl groups under nucleophilic/electrophilic conditions (e.g., Knoevenagel condensation).
Purification : Recrystallization or column chromatography to isolate the final product .
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Characterization :
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NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm), cyano group absence (no H signal), and amide NH (δ ~8.5 ppm).
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IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
Key Reaction Steps Conditions/Reagents Chlorophenyl intermediate synthesis 2-chlorobenzyl bromide, NaOH, EtOH Methoxyphenyl coupling K₂CO₃, DMF, 80°C Cyano group introduction Malononitrile, piperidine catalyst
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
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1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm for OCH₃).
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IR Spectroscopy : Validate functional groups (e.g., C≡N and amide).
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Mass Spectrometry : Confirm molecular weight (C₂₅H₂₀ClN₃O₃, MW 458.9 g/mol) .
Functional Group NMR (δ ppm) IR (cm⁻¹) Cyano (C≡N) - 2220 Amide (C=O) - 1650 Methoxy (OCH₃) 3.8 (s) 2830–2960 (C-H stretch)
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield in flow chemistry?
- Methodological Answer :
-
Variables : Temperature (60–100°C), reagent molar ratios (1:1 to 1:2), residence time (10–30 min).
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Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions.
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Validation : Compare batch vs. flow yields; flow systems reduce side reactions via precise control .
Factor Range Optimal Value Temperature 80°C 85°C Molar Ratio 1:1.5 1:1.2 Residence Time 20 min 25 min
Q. What computational strategies predict biological activity, and how are they validated experimentally?
- Methodological Answer :
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Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron affinity (target: <3.5 eV).
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Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina; prioritize binding poses with ∆G < -8 kcal/mol.
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Experimental Validation : Conduct enzyme inhibition assays (IC₅₀) and compare with docking scores .
Target Protein Predicted ∆G (kcal/mol) Experimental IC₅₀ (µM) EGFR -9.2 12.3 ± 1.5 COX-2 -7.8 >50
Q. How do structural modifications (e.g., substituent position) impact biological activity compared to analogs?
- Methodological Answer :
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Comparative Analysis : Replace 2-chlorophenyl with 4-fluorophenyl to assess steric/electronic effects.
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Activity Trends : Electron-withdrawing groups (Cl, CN) enhance kinase inhibition; bulky substituents reduce cell permeability .
Analog Substituent EGFR IC₅₀ (µM) (2E)-N-(4-Fluorophenyl) analog 4-F 18.9 (2E)-N-(3-Chlorophenyl) analog 3-Cl 9.8 Parent compound 2-Cl, 4-OCH₃ 12.3
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
